1-(8-Octadecenoyl)pyrrolidine
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Overview
Description
1-(8-Octadecenoyl)pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing ring, and the compound is characterized by the presence of an octadecenoyl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(8-Octadecenoyl)pyrrolidine typically involves the reaction of pyrrolidine with octadecenoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(8-Octadecenoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(8-Octadecenoyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(8-Octadecenoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(8-Octadecenoyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound also contains a pyrrolidine ring but with different functional groups, leading to distinct biological activities and applications.
Pyrrolidine-2-one:
The uniqueness of this compound lies in its specific octadecenoyl group, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H41NO |
---|---|
Molecular Weight |
335.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yloctadec-8-en-1-one |
InChI |
InChI=1S/C22H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h10-11H,2-9,12-21H2,1H3 |
InChI Key |
AFLWGKHDZOCUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
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